molecular formula C17H18N2O2 B5823251 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide

4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide

Cat. No. B5823251
M. Wt: 282.34 g/mol
InChI Key: QZPCTCHBUJUVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DMXB-A, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have beneficial effects in a range of neurological and inflammatory conditions. In

Scientific Research Applications

4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been studied extensively in preclinical models for its potential therapeutic effects in a range of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. Studies have shown that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and improve symptoms in models of schizophrenia.

Mechanism of Action

4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide acts as an agonist at the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune system. Activation of this receptor has been shown to have anti-inflammatory effects, improve cognitive function, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to modulate the release of other neurotransmitters, including dopamine and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, it is important to note that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has a relatively short half-life and can be rapidly metabolized, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of interest is the exploration of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide as a potential therapeutic agent in other conditions, such as multiple sclerosis and depression. Additionally, further research is needed to better understand the mechanisms underlying the effects of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide on neurotransmitter release and inflammation.

Synthesis Methods

4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with 3-pyridinecarboxylic acid to form the corresponding amide, which is then oxidized to the ketone using manganese dioxide. The final product is obtained through a reaction between the ketone and 1,4-diaminobutane.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-5-6-13(2)15(10-12)16(20)7-8-17(21)19-14-4-3-9-18-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPCTCHBUJUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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